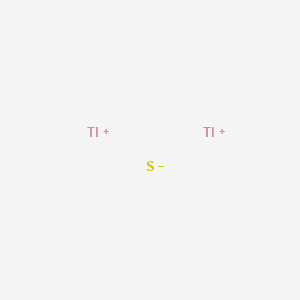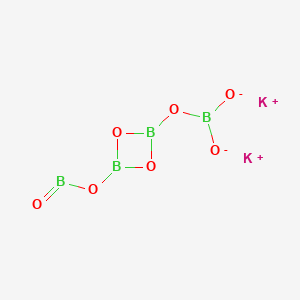![molecular formula C23H24N2O5S B1144075 (Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate CAS No. 1209492-89-6](/img/no-structure.png)
(Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group for amines in organic synthesis . It forms a carbamate when it reacts with an amine .
Synthesis Analysis
The Boc group can be added to amines using di-tert-butyl dicarbonate (BOC2O) in the presence of a base . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, which involves using oxalyl chloride in methanol .Molecular Structure Analysis
The Boc group has the molecular formula (CH3)3C–O–C(=O)– .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, which involves using oxalyl chloride in methanol .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Similar structures, particularly those with N-tert-butoxycarbonyl-thiazolidine carboxylic acid, have shown antibacterial activities . This suggests potential for this compound to be modified and used in the development of new antibacterial agents that could combat resistant bacterial strains.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate involves the synthesis of the key intermediate, (Z)-Methyl 2-(2-aminobenzo[b]thiophen-4-yloxy)-2-phenylacetate, followed by the protection of the amine group with tert-butoxycarbonyl (Boc) and subsequent coupling with N-Boc-glycine methyl ester to form the final product.", "Starting Materials": [ "2-bromo-4'-methoxyacetophenone", "benzo[b]thiophene-2-carbaldehyde", "methyl magnesium bromide", "2-aminobenzo[b]thiophen-4-ol", "tert-butoxycarbonyl chloride", "N-Boc-glycine methyl ester", "triethylamine", "dicyclohexylcarbodiimide", "dimethylformamide", "diethyl ether", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Synthesis of (Z)-Methyl 2-(2-bromo-4'-methoxybenzo[b]thiophen-4-yloxy)-2-phenylacetate by reacting 2-bromo-4'-methoxyacetophenone with benzo[b]thiophene-2-carbaldehyde in the presence of methyl magnesium bromide.", "Step 2: Synthesis of (Z)-Methyl 2-(2-aminobenzo[b]thiophen-4-yloxy)-2-phenylacetate by reducing (Z)-Methyl 2-(2-bromo-4'-methoxybenzo[b]thiophen-4-yloxy)-2-phenylacetate with 2-aminobenzo[b]thiophen-4-ol in the presence of palladium on carbon and hydrogen gas.", "Step 3: Protection of the amine group in (Z)-Methyl 2-(2-aminobenzo[b]thiophen-4-yloxy)-2-phenylacetate with tert-butoxycarbonyl (Boc) in the presence of triethylamine and tert-butoxycarbonyl chloride.", "Step 4: Coupling of N-Boc-glycine methyl ester with the protected amine group in (Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate in the presence of dicyclohexylcarbodiimide and dimethylformamide.", "Step 5: Deprotection of the Boc group in the final product with hydrochloric acid in methanol, followed by neutralization with sodium hydroxide and extraction with diethyl ether." ] } | |
CAS-Nummer |
1209492-89-6 |
Molekularformel |
C23H24N2O5S |
Molekulargewicht |
440.51206 |
Synonyme |
(Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)
